molecular formula C14H21BrO2 B15165079 1-Bromo-2,4-di-tert-butoxybenzene CAS No. 184291-70-1

1-Bromo-2,4-di-tert-butoxybenzene

Cat. No.: B15165079
CAS No.: 184291-70-1
M. Wt: 301.22 g/mol
InChI Key: NZQDCGPRELLXIO-UHFFFAOYSA-N
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Description

1-Bromo-2,4-di-tert-butoxybenzene is an organic compound with the molecular formula C₁₀H₁₃BrO. It is characterized by a benzene ring substituted with two tert-butoxy groups and a bromine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-di-tert-butoxybenzene can be synthesized through the bromination of 2,4-di-tert-butoxybenzene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as ferric bromide (FeBr₃) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar bromination process but on a larger scale. The reaction is carried out in a reactor vessel with continuous monitoring of temperature and pressure to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-Bromo-2,4-di-tert-butoxybenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of 1,2,4-tri-tert-butoxybenzene.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: 1,2,4-tri-tert-butoxybenzene.

  • Substitution: Hydroxy- or amino-substituted derivatives.

Scientific Research Applications

1-Bromo-2,4-di-tert-butoxybenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and other biological molecules.

  • Medicine: It is investigated for its potential therapeutic properties and as a building block for pharmaceuticals.

  • Industry: The compound is used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-Bromo-2,4-di-tert-butoxybenzene exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 1-Bromo-4-tert-butylbenzene

  • 1-Bromo-2,4,6-tri-tert-butylbenzene

  • 1-Bromo-2-(tert-butoxy)benzene

Properties

CAS No.

184291-70-1

Molecular Formula

C14H21BrO2

Molecular Weight

301.22 g/mol

IUPAC Name

1-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C14H21BrO2/c1-13(2,3)16-10-7-8-11(15)12(9-10)17-14(4,5)6/h7-9H,1-6H3

InChI Key

NZQDCGPRELLXIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)Br)OC(C)(C)C

Origin of Product

United States

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